2-[(Furan-2-carbonyl)-amino]-4-phenyl-thiophene-3-carboxylic acid
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Overview
Description
2-[(Furan-2-carbonyl)-amino]-4-phenyl-thiophene-3-carboxylic acid is a complex organic compound that belongs to the class of furan and thiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Furan-2-carbonyl)-amino]-4-phenyl-thiophene-3-carboxylic acid typically involves the condensation reactions of thiophene-2-carboxylic acids with amino acid salts . The process can be carried out under various conditions, including the use of different catalysts and solvents to optimize the yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound may involve continuous-flow, gas-phase synthesis techniques. For example, the catalytic cross-ketonization of bio-based 2-methyl furoate with carboxylic acids over a ZrO2 catalyst has been reported to be an efficient method . This approach allows for high selectivity and conversion rates, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[(Furan-2-carbonyl)-amino]-4-phenyl-thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can yield different products, such as alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[(Furan-2-carbonyl)-amino]-4-phenyl-thiophene-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-[(Furan-2-carbonyl)-amino]-4-phenyl-thiophene-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it inhibits FIH-1, leading to the activation of HIF-α, which orchestrates the protective effects against hypoxia . This interaction involves binding to the active site of FIH-1, preventing its normal function and allowing HIF-α to accumulate and exert its effects.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbonyl derivatives: These compounds share the furan ring structure and exhibit similar biological activities.
Thiophene-2-carboxylic acid derivatives: These compounds have the thiophene ring and are used in similar applications.
Uniqueness
2-[(Furan-2-carbonyl)-amino]-4-phenyl-thiophene-3-carboxylic acid is unique due to its combined furan and thiophene structures, which confer distinct chemical and biological properties. This dual structure allows it to participate in a wider range of reactions and exhibit diverse biological activities compared to compounds with only one of these rings.
Properties
Molecular Formula |
C16H11NO4S |
---|---|
Molecular Weight |
313.3 g/mol |
IUPAC Name |
2-(furan-2-carbonylamino)-4-phenylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C16H11NO4S/c18-14(12-7-4-8-21-12)17-15-13(16(19)20)11(9-22-15)10-5-2-1-3-6-10/h1-9H,(H,17,18)(H,19,20) |
InChI Key |
XRPPCBRVBFSZKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=C2C(=O)O)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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